molecular formula C20H22N2O3 B11161506 N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}benzamide

N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}benzamide

Cat. No.: B11161506
M. Wt: 338.4 g/mol
InChI Key: ZPTCRLKGIBZJNU-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a 2,6-dimethylmorpholine moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}benzamide typically involves the reaction of 4-aminobenzamide with 2,6-dimethylmorpholine in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, under reflux conditions. The coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), facilitates the formation of the amide bond between the benzamide and morpholine moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}benzamide stands out due to its specific combination of the benzamide and 2,6-dimethylmorpholine moieties, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C20H22N2O3/c1-14-12-22(13-15(2)25-14)20(24)17-8-10-18(11-9-17)21-19(23)16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3,(H,21,23)

InChI Key

ZPTCRLKGIBZJNU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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